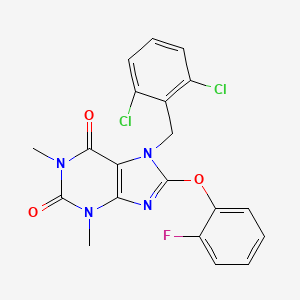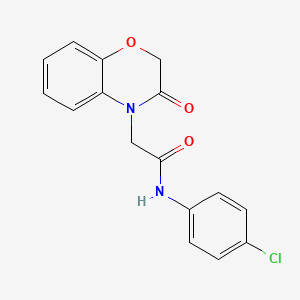![molecular formula C22H19NO5S B14946244 methyl {4-[(9H-fluoren-2-ylsulfonyl)amino]phenoxy}acetate](/img/structure/B14946244.png)
methyl {4-[(9H-fluoren-2-ylsulfonyl)amino]phenoxy}acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl {4-[(9H-fluoren-2-ylsulfonyl)amino]phenoxy}acetate is a complex organic compound characterized by the presence of a fluorenyl group, a sulfonyl group, and a phenoxyacetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl {4-[(9H-fluoren-2-ylsulfonyl)amino]phenoxy}acetate typically involves a multi-step process. One common method includes the following steps:
Formation of the Fluorenyl Sulfonyl Chloride: This step involves the reaction of fluorenyl with chlorosulfonic acid to form fluorenyl sulfonyl chloride.
Amination Reaction: The fluorenyl sulfonyl chloride is then reacted with 4-aminophenol to form 4-[(9H-fluoren-2-ylsulfonyl)amino]phenol.
Esterification: Finally, the 4-[(9H-fluoren-2-ylsulfonyl)amino]phenol is esterified with methyl chloroacetate to yield this compound.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the fluorenyl group.
Reduction: Reduction reactions can occur at the sulfonyl group, converting it to a sulfoxide or sulfide.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products:
Oxidation: Products may include fluorenone derivatives.
Reduction: Products may include sulfoxides or sulfides.
Substitution: Products depend on the nucleophile used but may include various substituted phenoxyacetates.
Scientific Research Applications
Methyl {4-[(9H-fluoren-2-ylsulfonyl)amino]phenoxy}acetate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active compound.
Industry: Used in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of methyl {4-[(9H-fluoren-2-ylsulfonyl)amino]phenoxy}acetate depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with biological targets such as proteins or nucleic acids. The fluorenyl group can intercalate with DNA, while the sulfonyl group can form hydrogen bonds with amino acid residues in proteins.
Comparison with Similar Compounds
- Methyl {4-[(9H-fluoren-2-ylsulfonyl)amino]benzoate}
- Methyl {4-[(9H-fluoren-2-ylsulfonyl)amino]phenylacetate}
- Methyl {4-[(9H-fluoren-2-ylsulfonyl)amino]butanoate}
Comparison: Methyl {4-[(9H-fluoren-2-ylsulfonyl)amino]phenoxy}acetate is unique due to the presence of the phenoxyacetate moiety, which can influence its reactivity and interactions with biological targets. Compared to similar compounds, it may exhibit different solubility, stability, and binding properties, making it suitable for specific applications in research and industry.
Properties
Molecular Formula |
C22H19NO5S |
|---|---|
Molecular Weight |
409.5 g/mol |
IUPAC Name |
methyl 2-[4-(9H-fluoren-2-ylsulfonylamino)phenoxy]acetate |
InChI |
InChI=1S/C22H19NO5S/c1-27-22(24)14-28-18-8-6-17(7-9-18)23-29(25,26)19-10-11-21-16(13-19)12-15-4-2-3-5-20(15)21/h2-11,13,23H,12,14H2,1H3 |
InChI Key |
FGQSJGRRLOJSFE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)COC1=CC=C(C=C1)NS(=O)(=O)C2=CC3=C(C=C2)C4=CC=CC=C4C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(9,10-Dioxo-9,10-dihydroanthracen-1-yl)amino]ethyl 4-chlorobenzoate](/img/structure/B14946169.png)
![9-Bromo-5-(2-chlorophenyl)-2-(5-methylfuran-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B14946180.png)
![(5Z)-2-imino-5-{[3-(2-methylpropyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one](/img/structure/B14946181.png)
![3-[5-(Prop-2-en-1-ylsulfanyl)-1,3,4-oxadiazol-2-yl]pyridine](/img/structure/B14946183.png)
![6-[(E)-2-(3-chlorophenyl)ethenyl]-5-nitropyrimidine-2,4-diol](/img/structure/B14946187.png)
![ethyl 6-[4-(methoxycarbonyl)phenyl]-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxylate](/img/structure/B14946193.png)
![4-{4-[(2-chloro-4,5-difluorobenzoyl)amino]-1H-pyrazol-1-yl}butanoic acid](/img/structure/B14946204.png)
![4-[5-({[4-amino-6-(dimethylamino)-1,3,5-triazin-2-yl]methyl}sulfanyl)-1H-tetrazol-1-yl]phenol](/img/structure/B14946219.png)
![N,N-Dimethyl-N-{7-phenyl-2-[2-(trifluoromethoxy)phenyl]-6,7-dihydro-5H-pyrrolo[2,3-D]pyrimidin-4-YL}amine](/img/structure/B14946222.png)
![N-[(1Z)-3-{[2-(1H-benzimidazol-2-yl)ethyl]amino}-1-(4-fluorophenyl)-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B14946232.png)


![N-(2-{3-[(2,6-dichlorobenzyl)oxy]quinoxalin-2-yl}phenyl)acetamide](/img/structure/B14946240.png)
![4-bromophenyl 1-[(4-fluorophenyl)carbonyl]-1-methyl-2-oxo-1,7b-dihydrocyclopropa[c]chromene-1a(2H)-carboxylate](/img/structure/B14946245.png)
